molecular formula C13H9NO B010760 4-Cyano-4'-hydroxybiphenyl CAS No. 19812-93-2

4-Cyano-4'-hydroxybiphenyl

Cat. No. B010760
Key on ui cas rn: 19812-93-2
M. Wt: 195.22 g/mol
InChI Key: ZRMIETZFPZGBEB-UHFFFAOYSA-N
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Patent
US05595682

Procedure details

A mixture of concentrated sulphuric acid (115 ml) and water (115 ml) was added dropwise to a stirred suspension of 4-cyano-4'-hydroxybiphenyl 39 (25.62 g, 131.4 mmol) in glacial acetic acid (400 ml). The mixture was heated under reflux for 48 hours, the cooled reaction mixture was then poured into water (600 ml) with stirring and the white precipitate filtered off. The aqueous filtrate was then washed with diethyl ether (4×70 ml); the combined extracts were then washed with water (50 ml), dried (MgSO4) filtered and evaporated to give a white solid, both crops of product were combined, dried thoroughly and recrystallised (glacial acetic acid) and dried in vacuo (P2O5, 0.30 mm Hg, 50° C., 5 hours).
Quantity
115 mL
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
25.62 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.O.C(C1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)=[CH:11][CH:10]=1)#N.[C:22]([OH:25])(=[O:24])[CH3:23]>>[OH:21][C:18]1[CH:19]=[CH:20][C:15]([C:12]2[CH:13]=[CH:14][C:23]([C:22]([OH:25])=[O:24])=[CH:10][CH:11]=2)=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
115 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
115 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
25.62 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
the white precipitate filtered off
WASH
Type
WASH
Details
The aqueous filtrate was then washed with diethyl ether (4×70 ml)
WASH
Type
WASH
Details
the combined extracts were then washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
dried thoroughly
CUSTOM
Type
CUSTOM
Details
recrystallised (glacial acetic acid)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo (P2O5, 0.30 mm Hg, 50° C., 5 hours)
Duration
5 h

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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